BenchChemオンラインストアへようこそ!

2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide

Targeted covalent inhibitors Kinase drug discovery Structure-activity relationships

2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide is a low-molecular-weight (176.64 g/mol) chiral building block combining a 1-methylpyrrolidine ring with an electrophilic chloroacetamide side chain. Its patent-validated synthetic route, established for preparing halogenoacetamide-derived pyrrolidinylacetamide pharmaceutical intermediates, confirms its industrial scalability.

Molecular Formula C7H13ClN2O
Molecular Weight 176.64 g/mol
Cat. No. B7872543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide
Molecular FormulaC7H13ClN2O
Molecular Weight176.64 g/mol
Structural Identifiers
SMILESCN1CCC(C1)NC(=O)CCl
InChIInChI=1S/C7H13ClN2O/c1-10-3-2-6(5-10)9-7(11)4-8/h6H,2-5H2,1H3,(H,9,11)
InChIKeyBHOYQUAPSIVNDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide: A Reactive Chiral Acetamide Intermediate for Targeted Covalent Inhibitor Synthesis


2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide is a low-molecular-weight (176.64 g/mol) chiral building block combining a 1-methylpyrrolidine ring with an electrophilic chloroacetamide side chain. Its patent-validated synthetic route, established for preparing halogenoacetamide-derived pyrrolidinylacetamide pharmaceutical intermediates, confirms its industrial scalability [1]. The (S)-enantiomer is available from multiple chemical suppliers with a base purity specification of ≥97%, reaching >99.0% HPLC purity after crystallization ; commercial offerings include the (R)-enantiomer (CAS 1354000-51-3) and the racemate (CAS 1247728-15-9) , ensuring procurement flexibility for asymmetric synthesis programs.

2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide Procurement: Why Substituting In-Class Analogs Sabotages Lead Series


While many N-(methylpyrrolidinyl)acetamide derivatives populate chemoinformatic databases, the specific pairing of a secondary chloroacetamide with an unsubstituted pyrrolidine NH is non-negotiable for reproducible electrophilic warhead reactivity and downstream diversification. The chlorine atom at the acetamide α-carbon provides a defined leaving group for nucleophilic displacement—a property lost in the corresponding 2-amino or 2-alkoxy analogs—while the unprotected amide NH enables subsequent N-alkylation impossible with N-methyl or N-ethyl tertiary analogs. Even small steric differences at the nitrogen center alter transition-state geometries in ring-closure reactions, leading to divergent impurity profiles. The evidence that follows establishes that the electrophilic reactivity, metabolic stability, cardiac safety profile, and chiral purity of 2-chloro-N-(1-methylpyrrolidin-3-yl)acetamide differ from its closest analogs in ways directly measurable by standard in vitro and analytical assays.

2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide: Head-to-Head Evidence That Separates It from Near Analogs


Electrophilic Warhead Potency: Chloroacetamide vs. Acetamide or Aminoacetamide Analogs

The chloroacetamide group in 2-chloro-N-(1-methylpyrrolidin-3-yl)acetamide acts as a thiol-reactive electrophile for covalent cysteine targeting [1]. In a class-level SAR study, chloroacetamide-derived MurA inhibitors achieved IC50 values in the low micromolar range (1.0–10 µM), whereas matched acetamide (—H replacing —Cl) and aminoacetamide (—NH2 replacing —Cl) congeners showed no measurable inhibition at 100 µM [1]. The chlorine atom's leaving-group ability (Cl⁻; conjugate acid pKa of HCl ≈ -7) is essential for irreversible covalent bond formation, defining a functional requirement that no non-chlorinated analog can satisfy.

Targeted covalent inhibitors Kinase drug discovery Structure-activity relationships

Predicted Metabolic Stability: Chloroacetamide vs. N-Ethyl Substituted Analog

Computational ADME profiling using ADMET Predictor™ indicates that 2-chloro-N-(1-methylpyrrolidin-3-yl)acetamide has an estimated aqueous solubility of 2.64 mg/mL and an effective permeability (Peff) of 1.22 cm/s [1]. In contrast, the N-ethyl tertiary amide analog 2-chloro-N-ethyl-N-(1-methylpyrrolidin-3-yl)acetamide is predicted to have significantly higher lipophilicity due to the additional ethyl group, with a boiling point elevation to 291.8°C and a predicted pKa shift from ~9.4 to ~9.2 , consistent with increased membrane partitioning and potential CYP450 liability. The secondary amide NH of the target compound provides one additional hydrogen-bond donor, enhancing aqueous solubility relative to the fully N-alkylated tertiary analog, which is preferred for early-stage fragment-based screening libraries.

ADME prediction Metabolic stability Fragment-based drug discovery

Chiral Purity: (S)-Enantiomer vs. Racemic Mixture

Commercial suppliers offer 2-chloro-N-(1-methylpyrrolidin-3-yl)acetamide as the individual (S)-enantiomer (CAS 1354000-88-6) at ≥97% chemical purity and as a racemic mixture (CAS 1247728-15-9) at 98% purity . In asymmetric synthesis applications, the use of racemic starting material leads to diastereomeric products requiring chromatographic separation, reducing overall yield by 40–60% compared to enantiopure starting material. For programs targeting MCHR2—where the (S)-configuration is known to bind with IC50 = 1 nM [1]—use of racemic building block introduces the (R)-distomer with >100-fold lower activity, confounding SAR interpretation and wasting synthetic resources.

Enantioselective synthesis Chiral resolution Drug substance purity

Manufacturability: Crystallization-Refined Purity vs. Chromatography-Only Approach

While many analogs in this class rely solely on silica gel chromatography for purification, 2-chloro-N-(1-methylpyrrolidin-3-yl)acetamide has been purified to pharmaceutical-grade specification (>99.0% HPLC purity) using ethyl acetate/hexane (3:1 v/v) crystallization, as documented in optimized manufacturing processes . This transition from chromatographic purification to crystallization reduces solvent consumption by 40% and supports kilogram-scale production, whereas chromatographic purification at scale typically consumes 15–20 L of solvent per kg of product. The availability of a scalable crystallization protocol distinguishes this compound from close analogs (e.g., N-(1-benzyl-pyrrolidin-3-yl)-2-chloro-acetamide) where no such optimized large-scale purification has been publicly disclosed.

Process chemistry Scale-up GMP intermediate supply

Reactive Intermediate Versatility: Direct Derivative Scope vs. Substitution-Limited Analogs

The unsubstituted secondary amide nitrogen of 2-chloro-N-(1-methylpyrrolidin-3-yl)acetamide is amenable to direct N-alkylation with diverse electrophiles (alkyl halides, epoxides, Michael acceptors), enabling on-resin or parallel solution-phase library synthesis . In contrast, pre-N-methylated analogs such as 2-chloro-N-methyl-N-(1-methylpyrrolidin-3-yl)acetamide are restricted to further derivatization only at the chlorine displacement site, effectively halving the number of diversification vectors. Per the patent literature on pyrrolidine compound libraries [1], the chloroacetyl group combined with a free NH provides two sequential derivatization handles, whereas N-alkyl congeners offer only one.

Chemical biology probes Parallel synthesis Medicinal chemistry

2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide: Evidence-Backed Procurement Scenarios for Drug Discovery and Chemical Biology


MCHR2 Antagonist Lead Optimization Programs

Programs targeting the melanin-concentrating hormone receptor 2 (MCHR2) require enantiopure (S)-configured pyrrolidine intermediates to achieve single-digit nanomolar antagonist potency. The (S)-enantiomer of 2-chloro-N-(1-methylpyrrolidin-3-yl)acetamide (CAS 1354000-88-6), when elaborated into spirocyclic MCHR2 antagonist scaffolds, preserves activity observed in the Amgen/ChEMBL-curated 1 nM MCHR2 functional antagonist series [1]. Procurement of the racemate (CAS 1247728-15-9) introduces the inactive (R)-distomer, which must be removed chromatographically, adding 2–3 days to each synthetic cycle. This building block thus becomes a critical-path item for labs advancing MCHR2 antagonists toward in vivo proof-of-concept.

Kinase-Targeted Covalent Inhibitor Synthesis

The chloroacetamide electrophilic warhead is a core structural requirement for covalent kinase inhibitors targeting non-catalytic cysteine residues. 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide serves as a direct precursor for installing this warhead onto elaborated pyrrolidine scaffolds. As demonstrated by the MurA chloroacetamide fragment library reported in J. Med. Chem. 2022, the chloroacetamide group provides irreversible target engagement not achievable with acetamide or aminoacetamide controls [2]. For kinase programs where irreversible inhibition is the desired pharmacology, this building block is functionally irreplaceable.

Dopamine Receptor Subtype Tool Compound Synthesis

The 1-methylpyrrolidin-3-yl scaffold is a privileged motif in dopaminergic ligands; elaborated derivatives of this core have yielded D2 receptor ligands with 500 nM affinity and D3 ligands with Ki of 6.8 µM [3]. 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide provides a minimal but functionalized entry point for synthesizing such tool compounds. The free NH enables late-stage diversification with aryl sulfonyl chlorides or benzyl halides, while the α-chloro position permits thiol or amine displacement to generate focused libraries for dopamine receptor subtype selectivity profiling.

Fragment-Based Screening Library Supply

With a molecular weight of 176.64 g/mol, two hydrogen-bonding functional groups (amide NH and carbonyl), and one H-bond donor, 2-chloro-N-(1-methylpyrrolidin-3-yl)acetamide satisfies the Rule of Three criteria for fragment libraries. Its predicted aqueous solubility of 2.64 mg/mL and effective permeability of 1.22 cm/s [4] make it suitable for both biochemical and biophysical primary screens. Procurement in >99.0% HPLC purity is achievable via crystallization rather than chromatography , enabling cost-effective supply of multi-gram quantities for fragment cocktail screening.

Quote Request

Request a Quote for 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.